molecular formula C16H34N2O6Sn B14610168 Bis(nitrooxy)dioctylstannane CAS No. 58539-28-9

Bis(nitrooxy)dioctylstannane

Cat. No.: B14610168
CAS No.: 58539-28-9
M. Wt: 469.2 g/mol
InChI Key: BPSHXZGWDOYPBB-UHFFFAOYSA-N
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Description

Bis(nitrooxy)dioctylstannane is an organotin compound characterized by the presence of two nitrooxy groups attached to a dioctylstannane core. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and pharmaceuticals. The nitrooxy functional groups in this compound contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of bis(nitrooxy)dioctylstannane typically involves the reaction of dioctyltin dichloride with a nitrooxy-containing reagent under controlled conditions. One common method is the reaction of dioctyltin dichloride with silver nitrate in an organic solvent, such as dichloromethane, to form this compound. The reaction is usually carried out at room temperature and requires careful handling of reagents to ensure high yield and purity of the product.

Chemical Reactions Analysis

Bis(nitrooxy)dioctylstannane undergoes various chemical reactions, including:

    Oxidation: The nitrooxy groups can be oxidized to form nitro groups, which can further participate in various organic transformations.

    Reduction: The compound can be reduced to form dioctyltin derivatives with different functional groups.

    Substitution: The nitrooxy groups can be substituted with other nucleophiles, leading to the formation of new organotin compounds. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Bis(nitrooxy)dioctylstannane has several scientific research applications:

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with unique mechanisms of action.

    Industry: this compound is used in the production of advanced materials, such as polymers and coatings, where its unique chemical properties can enhance material performance.

Mechanism of Action

The mechanism of action of bis(nitrooxy)dioctylstannane involves the interaction of its nitrooxy groups with various molecular targets. These interactions can lead to the formation of reactive intermediates, such as nitro radicals, which can participate in further chemical transformations. The compound’s effects on biological systems are thought to involve the modulation of cellular signaling pathways and the induction of oxidative stress, which can influence cell function and viability.

Comparison with Similar Compounds

Bis(nitrooxy)dioctylstannane can be compared with other organotin compounds, such as dioctyltin dichloride and dioctyltin oxide. While these compounds share a similar dioctylstannane core, the presence of nitrooxy groups in this compound imparts unique chemical reactivity and potential biological activity. Similar compounds include:

    Dioctyltin dichloride: Used in the synthesis of organotin compounds and as a catalyst in polymerization reactions.

    Dioctyltin oxide: Employed in the production of stabilizers for PVC and other polymers. The uniqueness of this compound lies in its nitrooxy functional groups, which provide distinct chemical and biological properties compared to other organotin compounds.

Properties

CAS No.

58539-28-9

Molecular Formula

C16H34N2O6Sn

Molecular Weight

469.2 g/mol

IUPAC Name

[nitrooxy(dioctyl)stannyl] nitrate

InChI

InChI=1S/2C8H17.2NO3.Sn/c2*1-3-5-7-8-6-4-2;2*2-1(3)4;/h2*1,3-8H2,2H3;;;/q;;2*-1;+2

InChI Key

BPSHXZGWDOYPBB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC[Sn](CCCCCCCC)(O[N+](=O)[O-])O[N+](=O)[O-]

Origin of Product

United States

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